molecular formula C18H24F2N2O3S B15115391 4,4-Difluoro-1-[1-(4-methanesulfonylphenyl)piperidine-4-carbonyl]piperidine

4,4-Difluoro-1-[1-(4-methanesulfonylphenyl)piperidine-4-carbonyl]piperidine

Cat. No.: B15115391
M. Wt: 386.5 g/mol
InChI Key: UGEHUBVSDWPVIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluoro-1-[1-(4-methanesulfonylphenyl)piperidine-4-carbonyl]piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for drug development . This compound features a piperidine ring substituted with difluoro and methanesulfonylphenyl groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 4,4-Difluoro-1-[1-(4-methanesulfonylphenyl)piperidine-4-carbonyl]piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

4,4-Difluoro-1-[1-(4-methanesulfonylphenyl)piperidine-4-carbonyl]piperidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,4-Difluoro-1-[1-(4-methanesulfonylphenyl)piperidine-4-carbonyl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-[1-(4-methanesulfonylphenyl)piperidine-4-carbonyl]piperidine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4,4-Difluoro-1-[1-(4-methanesulfonylphenyl)piperidine-4-carbonyl]piperidine can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H24F2N2O3S

Molecular Weight

386.5 g/mol

IUPAC Name

(4,4-difluoropiperidin-1-yl)-[1-(4-methylsulfonylphenyl)piperidin-4-yl]methanone

InChI

InChI=1S/C18H24F2N2O3S/c1-26(24,25)16-4-2-15(3-5-16)21-10-6-14(7-11-21)17(23)22-12-8-18(19,20)9-13-22/h2-5,14H,6-13H2,1H3

InChI Key

UGEHUBVSDWPVIB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)N3CCC(CC3)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.